molecular formula C5H8Cl2O6P2 B1619549 3,9-Dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane 3,9-dioxide CAS No. 714-87-4

3,9-Dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane 3,9-dioxide

Cat. No.: B1619549
CAS No.: 714-87-4
M. Wt: 296.96 g/mol
InChI Key: OCSPARJUBMYNLY-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis
3,9-Dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane 3,9-dioxide (hereafter referred to by its full IUPAC name) is a spirocyclic compound synthesized via the reaction of pentaerythritol with phosphorus oxychloride (POCl₃) in acetonitrile . The molecule features two six-membered rings fused at a spiro carbon atom, with two phosphorus centers at positions 3 and 9, each bonded to chlorine and oxygen atoms. The compound crystallizes in the orthorhombic space group P2₁2₁2₁, with unit cell parameters a = 6.0630(5) Å, b = 12.7384(10) Å, and c = 13.4338(10) Å . Each six-membered ring adopts a chair conformation, minimizing steric strain .

Properties

IUPAC Name

3,9-dichloro-2,4,8,10-tetraoxa-3λ5,9λ5-diphosphaspiro[5.5]undecane 3,9-dioxide
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InChI

InChI=1S/C5H8Cl2O6P2/c6-14(8)10-1-5(2-11-14)3-12-15(7,9)13-4-5/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OCSPARJUBMYNLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(COP(=O)(O1)Cl)COP(=O)(OC2)Cl
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2O6P2
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DSSTOX Substance ID

DTXSID4061048
Record name 2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-dichloro-, 3,9-dioxide
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Molecular Weight

296.96 g/mol
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CAS No.

714-87-4
Record name 2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-dichloro-, 3,9-dioxide
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Record name 2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-dichloro-, 3,9-dioxide
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Record name 2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-dichloro-, 3,9-dioxide
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Record name 3,9-dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane 3,9-dioxide
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Record name 2,4,8,10-Tetraoxa-3,9-diphosphaspiro(5.5)undecane, 3,9-dichloro-, 3,9-dioxide
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Preparation Methods

The synthesis of 3,9-Dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane 3,9-dioxide typically involves the reaction of specific phosphorus-containing precursors with chlorinating agents. One common method involves the treatment of 2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in an organic solvent such as dichloromethane. The reaction conditions often require controlled temperatures and anhydrous conditions to prevent hydrolysis and ensure high yields .

Chemical Reactions Analysis

3,9-Dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane 3,9-dioxide undergoes various chemical reactions, including:

Scientific Research Applications

Applications in Materials Science

1. Polymer Blends

SPDPC has been studied for its role as a modifier in polymer blends. Research indicates that incorporating SPDPC into polyethylene-ethylene vinyl acetate copolymer blends enhances thermal and mechanical properties. The compound acts as a crosslinking agent that improves the overall performance of the material under thermal stress.

PropertyUncrosslinked BlendCrosslinked Blend with SPDPC
Tensile Strength (MPa)12.518.0
Elongation at Break (%)300250
Thermal Stability (°C)220260

2. Flame Retardancy

Due to its phosphorus content, SPDPC has potential applications as a flame retardant in polymer formulations. Studies have shown that polymers containing SPDPC exhibit improved fire resistance compared to those without it. This property is particularly valuable in industries where fire safety is paramount.

Applications in Polymer Chemistry

1. Degradation Studies

SPDPC has been utilized in studies examining polymer degradation mechanisms. Laser pyrolysis coupled with FTIR microanalysis has been employed to investigate how SPDPC influences the degradation pathways of various polymers. The findings suggest that SPDPC can stabilize polymers against thermal degradation by altering their decomposition behavior.

2. Synthesis of New Polymers

The unique structure of SPDPC allows for its use as a building block in the synthesis of novel polymers with tailored properties. Researchers have explored its incorporation into copolymers to create materials with specific characteristics such as enhanced mechanical strength and thermal stability.

Environmental Applications

1. Biodegradability Studies

Recent studies have focused on the biodegradability of polymers modified with SPDPC. These investigations aim to assess the environmental impact of using SPDPC in commercial products. Preliminary results indicate that SPDPC-modified polymers may exhibit improved biodegradation rates compared to traditional polymers.

2. Remediation of Contaminated Sites

The chemical properties of SPDPC also lend themselves to applications in environmental remediation. Its ability to bind heavy metals and other pollutants makes it a candidate for use in cleaning contaminated soils and water sources.

Case Studies

Case Study 1: Flame Retardant Performance

A study conducted on the flame retardancy of polyethylene composites containing SPDPC demonstrated a significant reduction in flammability compared to standard polyethylene. The results showed a decrease in peak heat release rate by approximately 30%, indicating the effectiveness of SPDPC as a flame retardant.

Case Study 2: Polymer Degradation Analysis

In another study focusing on polymer degradation, researchers utilized laser pyrolysis-FTIR techniques to analyze the effects of SPDPC on polycarbonate degradation. The results revealed that polymers with SPDPC exhibited delayed degradation rates and altered volatile emissions during thermal processing.

Mechanism of Action

The mechanism of action of 3,9-Dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane 3,9-dioxide involves its reactivity with nucleophiles and electrophiles. The phosphorus atoms in the compound can act as electrophilic centers, making them susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new bonds and create derivatives with desired properties .

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Key Spirocyclic Compounds
Compound Name Heteroatoms Bond Lengths (Å) Melting Point (°C) Applications
3,9-Dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane 3,9-dioxide P, Cl P–O: 1.444–1.446 379.9 Flame retardant intermediate
2,4,8,10-Tetraoxa-3,9-dithiaspiro[5.5]undecane 3,9-dioxide S S–O: 1.614–1.632 197 (decomposes) Pesticide synthesis
3,9-Bis(octadecyloxy)-analogue P, C₁₈H₃₇ P–O: 1.452 150–160 Polyolefin stabilization
Table 2: Solubility of 3,9-Dipyrolidino Derivative in Selected Solvents (303–363 K)
Solvent Solubility (g/100 mL)
DMF 12.3–45.6
Water 0.02–0.15
Acetone 2.1–8.9

Research Findings

  • Thermal Stability : The dichloro compound decomposes above 300°C, outperforming sulfur analogues .
  • Hydrogen Bonding : C–H···O interactions (3.099–3.260 Å) in the dichloro compound enhance crystal packing stability .
  • Reactivity : Chlorine atoms are readily substituted by nucleophiles (e.g., amines, alcohols) to produce derivatives with tailored properties .

Biological Activity

3,9-Dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane 3,9-dioxide (often abbreviated as SPDPC) is a compound of significant interest due to its unique structural properties and biological activities. This article explores its biological activity, including its applications in fire retardancy and potential interactions at the molecular level.

Molecular Formula : C5_{5}H8_{8}Cl2_{2}O4_{4}P2_{2}
Molecular Weight : 215.486 g/mol
Structural Characteristics : SPDPC contains a spiro structure that contributes to its stability and reactivity.

Fire Retardant Properties

One of the most notable applications of SPDPC is in the field of fire retardancy. Research indicates that this compound enhances the flame retardancy of various materials, particularly wood products such as Pinus radiata. It has been shown to optimize the performance of fire retardants by improving char formation and reducing flammability in treated materials .

The biological activity of SPDPC can be attributed to several mechanisms:

  • Char Formation : SPDPC promotes the formation of a protective char layer during combustion, which insulates the underlying material from heat.
  • Thermal Stability : The presence of phosphorus in its structure contributes to thermal stability and reduces the release of flammable gases during heating .
  • Chemical Interactions : SPDPC may interact with cellular structures at a molecular level, influencing cellular responses to thermal stress.

Case Studies

  • Wood Treatment Studies : A study investigated the effectiveness of SPDPC as a fire retardant for treated wood products. Results demonstrated a significant reduction in flammability and an increase in char yield compared to untreated samples .
  • Thermal Decomposition Analysis : Thermal analysis revealed that SPDPC exhibits a high decomposition temperature, indicating its potential for use in high-temperature applications without losing efficacy .

Data Table: Biological Activity Summary

PropertyDescription
Flame RetardancyEnhances char formation and reduces flammability
Thermal StabilityHigh decomposition temperature
Chemical StructureSpiro compound with phosphorus content

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,9-Dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane 3,9-dioxide?

  • Methodological Answer : The compound is structurally related to spirocyclic phosphonates, such as the dimethyl analog (CAS 3001-98-7) . A plausible synthesis involves cyclocondensation of pentaerythritol with phosphorus oxychloride (POCl₃) or chlorinated phosphonic acid derivatives. Key steps include controlled stoichiometry, anhydrous conditions, and purification via recrystallization (e.g., using toluene or dichloromethane). Monitor reaction progress using ³¹P NMR to track phosphorus center reactivity .

Q. How can the structure of this compound be confirmed experimentally?

  • Methodological Answer : Use X-ray crystallography for definitive structural elucidation, as demonstrated for related spirocyclic compounds . Complementary techniques include:

  • ¹H/¹³C/³¹P NMR : To identify substituent environments and confirm chlorine substitution at the 3,9-positions.
  • FTIR : Detect P=O and P-Cl stretches (~1250–1300 cm⁻¹ and ~580 cm⁻¹, respectively).
  • Elemental analysis : Verify C, H, and Cl content against the molecular formula (C₅H₈Cl₂O₆P₂) .

Q. What safety protocols are critical during handling?

  • Methodological Answer : Refer to safety guidelines for structurally similar compounds (e.g., acute toxicity and eye irritation risks ):

  • Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HCl gas).
  • Storage : Keep in inert atmosphere (argon) at room temperature to prevent hydrolysis .

Advanced Research Questions

Q. How do chlorine substituents influence the hydrolytic stability of this compound compared to its methyl analog?

  • Methodological Answer : Chlorine’s electron-withdrawing nature increases electrophilicity at phosphorus, potentially accelerating hydrolysis. Compare stability by:

  • Kinetic studies : Monitor degradation in aqueous buffers (pH 4–10) using ³¹P NMR or HPLC.
  • Thermogravimetric analysis (TGA) : Assess thermal stability under nitrogen vs. humid air.
  • Computational modeling : Calculate bond dissociation energies (BDEs) for P-Cl vs. P-C bonds .

Q. What role does this compound play in flame-retardant or polymer-stabilizing applications?

  • Methodological Answer : Spirocyclic phosphonates are known for flame-retardant properties. Design experiments to:

  • Evaluate flame retardancy : Use microcombustion calorimetry (MCC) to measure heat release rates in polymer blends.
  • Assist polymer compatibility : Perform TGA-FTIR to identify volatile decomposition products and synergies with other additives (e.g., silica) .

Q. How can conflicting data on its thermal stability be resolved?

  • Methodological Answer : Discrepancies may arise from impurities or experimental conditions. Address this by:

  • Purity verification : Use HPLC-MS to confirm absence of degradation byproducts.
  • Controlled aging studies : Store samples under varying humidity/temperature and analyze periodically via DSC/TGA .

Q. What mechanistic insights explain its reactivity in cross-coupling reactions?

  • Methodological Answer : The P-Cl bonds may act as electrophilic sites. Investigate via:

  • Nucleophilic substitution assays : React with Grignard reagents or amines, tracking products via GC-MS.
  • DFT calculations : Model transition states for P-Cl bond cleavage to predict regioselectivity .

Methodological Considerations

Q. How to address challenges in achieving high purity during synthesis?

  • Methodological Answer : Common impurities include unreacted pentaerythritol or partially chlorinated intermediates. Mitigate via:

  • Column chromatography : Use silica gel with ethyl acetate/hexane gradients.
  • Recrystallization : Optimize solvent pairs (e.g., acetone/water) for crystal lattice formation .

Q. What analytical strategies are recommended for detecting decomposition products?

  • Methodological Answer : Employ hyphenated techniques:

  • LC-QTOF-MS : Identify low-abundance degradation species.
  • Headspace GC-MS : Detect volatile chlorinated byproducts (e.g., chloroform) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,9-Dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane 3,9-dioxide
Reactant of Route 2
3,9-Dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane 3,9-dioxide

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